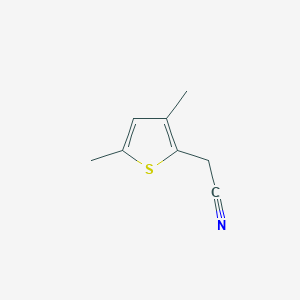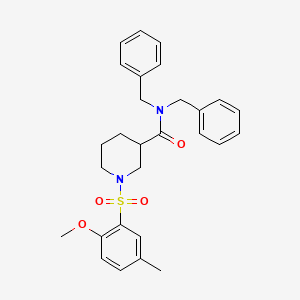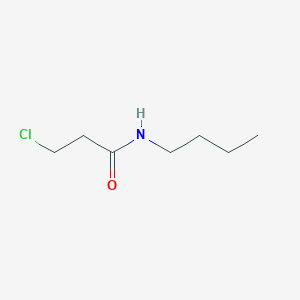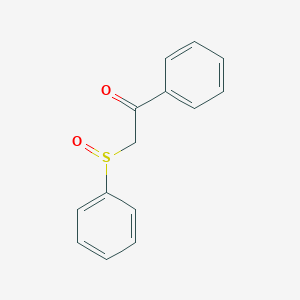
Ethanone, 1-phenyl-2-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-phenyl-2-(phenylsulfinyl)- is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . It is a sulfoxide derivative of acetophenone, characterized by the presence of a phenylsulfinyl group attached to the ethanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Ethanone, 1-phenyl-2-(phenylsulfinyl)- typically involves the reaction of phenyl benzenethiosulfinate with enolate anions derived from ketones . This reaction yields α-phenylsulfinyl ketones directly, along with minor amounts of α-phenylsulfanyl ketones. The sulfinyl compounds can be separated by forming water-soluble sodium salts . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Ethanone, 1-phenyl-2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like tri-n-butyltin hydride, and nucleophiles such as amines and alcohols . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted ethanones.
Scientific Research Applications
Ethanone, 1-phenyl-2-(phenylsulfinyl)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(phenylsulfinyl)- involves its reactivity as a sulfoxide. The sulfinyl group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethanone, 1-phenyl-2-(phenylsulfinyl)- can be compared with other similar compounds such as:
Phenylsulfonylacetophenone: Another sulfone derivative with similar reactivity but different structural features.
Phenylsulfanylacetophenone: A sulfide derivative that is less oxidized compared to the sulfoxide.
The uniqueness of Ethanone, 1-phenyl-2-(phenylsulfinyl)- lies in its sulfinyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
6099-23-6 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-1-phenylethanone |
InChI |
InChI=1S/C14H12O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
CGSYWOFFKKJGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)

-lambda~5~-phosphane](/img/structure/B14729354.png)
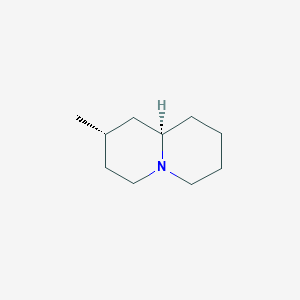


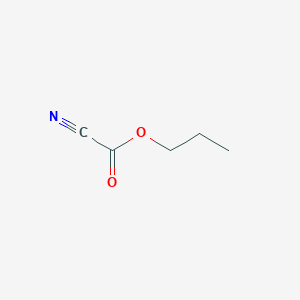
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)
